molecular formula C14H15ClN4O2 B4735669 N-allyl-1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-allyl-1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4735669
M. Wt: 306.75 g/mol
InChI Key: HCMTZKGUBLGYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-allyl-1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-allyl-1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is its potent pharmacological activity, which makes it a valuable tool for studying various biological processes. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can pose challenges for its use in lab experiments.

Future Directions

There are several potential future directions for the research and development of N-allyl-1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. These include:
1. Further investigation of its mechanism of action and pharmacological activity to better understand its therapeutic potential.
2. Development of novel derivatives with improved solubility and pharmacokinetic properties.
3. Evaluation of its efficacy in clinical trials for the treatment of various inflammatory and cancer-related conditions.
4. Investigation of its potential use as a tool for studying various biological processes, such as inflammation and cancer cell proliferation.
Conclusion:
In conclusion, this compound is a promising chemical compound with significant potential for various scientific research applications. Its potent pharmacological activity, coupled with its unique chemical structure, makes it a valuable tool for studying various biological processes and developing novel therapeutic agents. However, further research is needed to fully understand its mechanism of action and evaluate its efficacy in clinical trials.

Scientific Research Applications

N-allyl-1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been shown to possess anticancer and antitumor properties, making it a promising candidate for the development of novel chemotherapeutic agents.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-prop-2-enyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c1-4-7-16-14(20)13-9(2)19(18-17-13)11-8-10(15)5-6-12(11)21-3/h4-6,8H,1,7H2,2-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMTZKGUBLGYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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